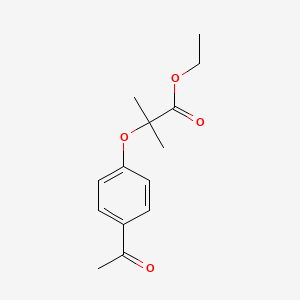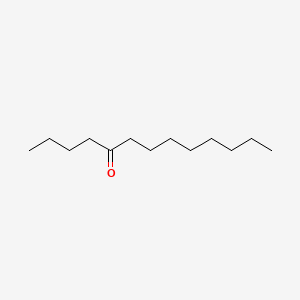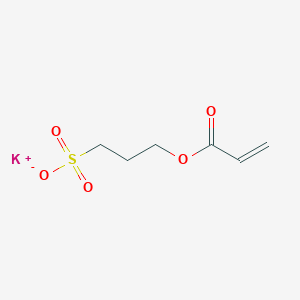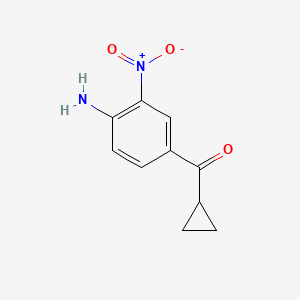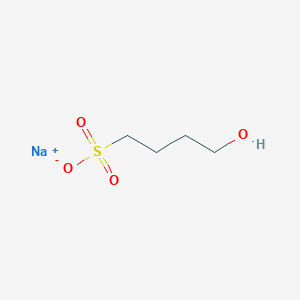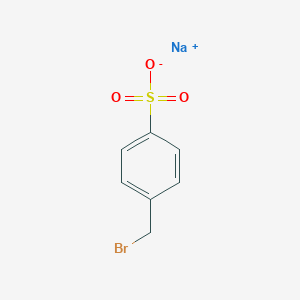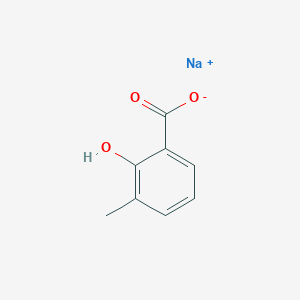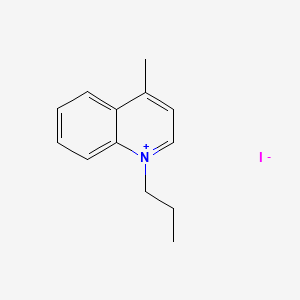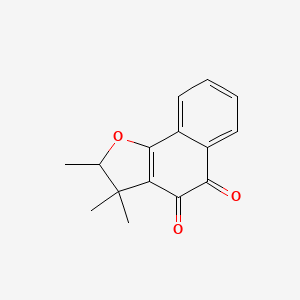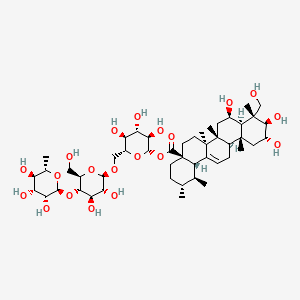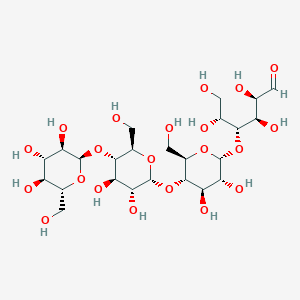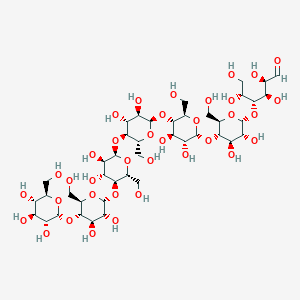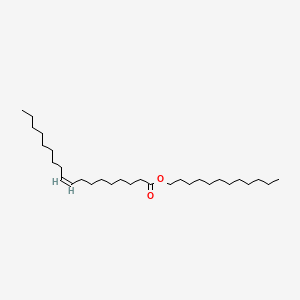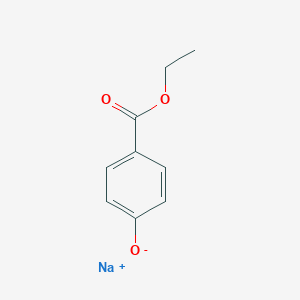
sodium;4-ethoxycarbonylphenolate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
sodium;4-ethoxycarbonylphenolate, also known as CID-103, is a fully human immunoglobulin G1 anti-CD38 monoclonal antibody. It is designed to recognize a unique epitope on the CD38 molecule, which is expressed on the surface of various malignant cells. This compound has shown promising preclinical activity against a broad array of malignancies that express CD38, making it a potential candidate for accelerated development and regulatory review .
准备方法
The preparation of sodium;4-ethoxycarbonylphenolate involves recombinant DNA technology to produce the monoclonal antibody. The process typically includes the following steps:
Gene Cloning: The gene encoding the desired antibody is cloned into an expression vector.
Transfection: The expression vector is introduced into a suitable host cell line, such as Chinese Hamster Ovary (CHO) cells.
Cell Culture: The transfected cells are cultured in bioreactors under controlled conditions to produce the antibody.
Purification: The antibody is purified from the culture medium using techniques such as protein A affinity chromatography.
Characterization: The purified antibody is characterized to ensure its purity, potency, and stability.
化学反应分析
sodium;4-ethoxycarbonylphenolate, being a monoclonal antibody, does not undergo typical small molecule chemical reactions such as oxidation, reduction, or substitution. Instead, its interactions are primarily biological, involving binding to the CD38 antigen on the surface of target cells. This binding can trigger various immune responses, including antibody-dependent cellular cytotoxicity (ADCC) and complement-dependent cytotoxicity (CDC), leading to the destruction of the target cells .
科学研究应用
sodium;4-ethoxycarbonylphenolate has several scientific research applications, particularly in the fields of oncology and immunology:
Oncology: this compound is being investigated for its potential to treat multiple myeloma and other CD38-expressing malignancies.
Immunology: The compound is also being explored for its potential use in treating autoimmune diseases.
Clinical Research: This compound is currently in clinical trials to evaluate its safety, tolerability, pharmacokinetics, and clinical activity in patients with relapsed or refractory multiple myeloma.
作用机制
sodium;4-ethoxycarbonylphenolate exerts its effects by binding to the CD38 antigen on the surface of target cells. CD38 is a transmembrane glycoprotein involved in cell adhesion, signal transduction, and calcium signaling. By binding to CD38, this compound can:
Induce ADCC: The antibody recruits natural killer cells to the target cell, leading to its destruction.
Trigger CDC: The antibody activates the complement system, resulting in the formation of membrane attack complexes that lyse the target cell.
Inhibit CD38 Enzymatic Activity: By binding to CD38, this compound can inhibit its enzymatic activity, which is involved in the metabolism of cyclic adenosine diphosphate ribose, a molecule important for calcium signaling.
相似化合物的比较
sodium;4-ethoxycarbonylphenolate can be compared with other anti-CD38 monoclonal antibodies, such as daratumumab and isatuximab. While all these antibodies target CD38, this compound has shown enhanced preclinical activity and a better safety profile compared to its counterparts . This makes it a unique and promising candidate for further development.
Similar Compounds
Daratumumab: Another anti-CD38 monoclonal antibody used in the treatment of multiple myeloma.
Isatuximab: An anti-CD38 monoclonal antibody with similar applications in oncology.
This compound’s unique epitope recognition and improved safety profile distinguish it from these similar compounds, offering potential advantages in clinical applications .
属性
IUPAC Name |
sodium;4-ethoxycarbonylphenolate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3.Na/c1-2-12-9(11)7-3-5-8(10)6-4-7;/h3-6,10H,2H2,1H3;/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYNMSPKSYXPZHG-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NaO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
